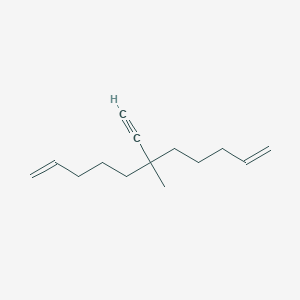![molecular formula C17H26S B14202008 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene CAS No. 830320-94-0](/img/structure/B14202008.png)
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an oct-1-en-1-yl sulfanyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene typically involves the reaction of oct-1-en-1-thiol with 2-(propan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, adhering to principles of green chemistry.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound’s effects are mediated through its ability to modulate redox states, interact with enzymes, and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene: Shares a similar sulfanyl group but differs in the presence of fluorine atoms, which can significantly alter its reactivity and applications.
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane:
Uniqueness: 1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene is unique due to its specific combination of an oct-1-en-1-yl sulfanyl group and an isopropyl group on a benzene ring
Propriétés
Numéro CAS |
830320-94-0 |
|---|---|
Formule moléculaire |
C17H26S |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
1-oct-1-enylsulfanyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C17H26S/c1-4-5-6-7-8-11-14-18-17-13-10-9-12-16(17)15(2)3/h9-15H,4-8H2,1-3H3 |
Clé InChI |
FVUTWDIAQHTRLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CSC1=CC=CC=C1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


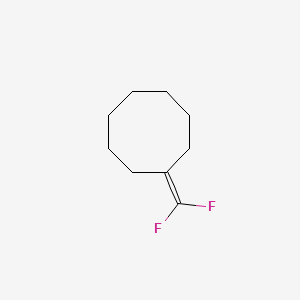
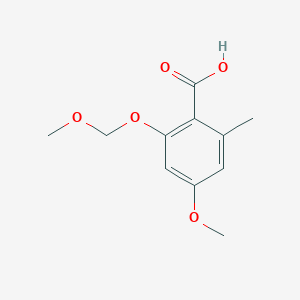
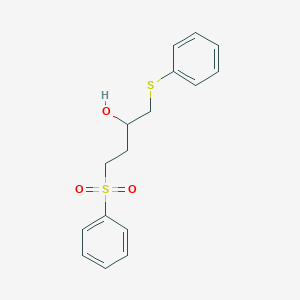
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)
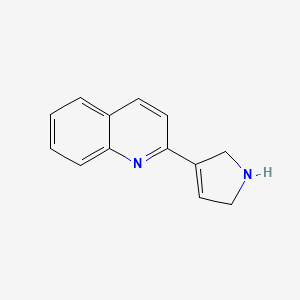
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
